tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18201226
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO5 |
|---|---|
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |
| Standard InChI Key | LNSOGISGEBZCEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(CC(=O)OC)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate, reflects its intricate substitution pattern. Key structural features include:
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A piperidine ring serving as the core scaffold.
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A tert-butoxycarbonyl (Boc) group at the 1-position, a common protecting group in organic synthesis.
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A 1-hydroxy-3-methoxy-3-oxopropyl chain at the 2-position, introducing both hydroxyl and ester functionalities.
The molecular formula is inferred as C14H23NO6, with a molecular weight of 301.34 g/mol. The stereochemistry of the hydroxyl and methoxy groups may influence its reactivity and biological activity, though specific configurational data are unavailable .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate likely follows strategies analogous to those of related piperidine carboxylates. A plausible pathway involves:
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Starting Material: tert-Butyl 2-piperidinecarboxylate.
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Reagents: Methyl 3-oxopropanoate, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).
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Procedure:
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The piperidine nitrogen is protected via Boc activation.
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A nucleophilic addition-elimination reaction introduces the 3-methoxy-3-oxopropyl group at the 2-position.
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Subsequent reduction or hydroxylation yields the 1-hydroxy moiety.
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Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as seen in similar Boc-protected piperidine syntheses.
Key Reaction Conditions
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Temperature: 0–25°C to prevent Boc group cleavage.
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Catalysts: Palladium on carbon for selective reductions.
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Workup: Aqueous extraction and column chromatography for purification .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
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Oxidation: The 1-hydroxy group may oxidize to a ketone using mild agents like pyridinium chlorochromate (PCC), yielding tert-butyl 2-(3-methoxy-3-oxopropionyl)piperidine-1-carboxylate.
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Reduction: Catalytic hydrogenation (H2/Pd-C) could reduce the ester to a primary alcohol, forming tert-butyl 2-(1-hydroxy-3-hydroxypropyl)piperidine-1-carboxylate.
Substitution Reactions
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Ester Hydrolysis: Treatment with aqueous HCl or LiOH may cleave the methoxy ester to a carboxylic acid, enabling further derivatization.
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Nucleophilic Displacement: The hydroxyl group could undergo sulfonation or phosphorylation for prodrug development .
Comparative Analysis with Structural Analogs
Industrial and Research Applications
Pharmaceutical Intermediate
The Boc and ester groups render this compound a versatile intermediate for:
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Prodrug Synthesis: Ester hydrolysis can generate carboxylic acids for ionic drug formulations.
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Peptide Mimetics: Piperidine scaffolds are integral to protease-resistant peptide analogs.
Material Science
Hydroxyl and ester functionalities enable polymerization into biodegradable polymers, with applications in drug delivery systems .
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis methods are needed to isolate enantiomers for targeted biological studies.
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Toxicity Profiling: In vivo studies must assess the compound’s metabolic fate and potential hepatotoxicity.
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Structure-Activity Relationships (SAR): Systematic modifications to the hydroxyl and methoxy groups could optimize pharmacological efficacy .
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